5-Bromo-3',5'-bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinouridine
Description
5-Bromo-3',5'-bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinouridine is a fluorinated nucleoside analog characterized by a 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl sugar moiety, a 5-bromouracil base, and benzoyl protecting groups at the 3' and 5' hydroxyl positions. The 2'-fluoro substitution enhances metabolic stability by resisting enzymatic degradation, while the benzoyl groups improve synthetic efficiency by preventing undesired side reactions during synthesis . This compound is hypothesized to exhibit antiviral or diagnostic applications, though direct biological data are absent in the provided evidence.
Structure
3D Structure
Properties
Molecular Formula |
C23H18BrFN2O7 |
|---|---|
Molecular Weight |
533.3 g/mol |
IUPAC Name |
[3-benzoyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H18BrFN2O7/c24-15-11-27(23(31)26-19(15)28)20-17(25)18(34-22(30)14-9-5-2-6-10-14)16(33-20)12-32-21(29)13-7-3-1-4-8-13/h1-11,16-18,20H,12H2,(H,26,28,31) |
InChI Key |
ZUEZUNSMNFNCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)Br)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Overview
The preparation of 5-Bromo-3',5'-bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinouridine follows a multi-step sequence designed to introduce halogenation and protective groups while preserving the β-D-arabinose configuration. The canonical route, as described by Vaidyanathan et al. (1997), involves two critical stages:
-
Bromination at the 5-position of the uracil base using N-bromosuccinimide (NBr) in acetic acid (AcOH).
-
Concomitant fluorination and benzoylation of the sugar moiety in dichloromethane (CH₂Cl₂).
A representative synthesis pathway is summarized below:
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | NBr, AcOH, 0–5°C, 12 h | Regioselective bromination at C5 | |
| 2 | Benzoyl chloride, HF-pyridine, CH₂Cl₂, rt, 24 h | 2'-Fluorination + 3',5'-O-benzoylation |
This approach achieves an overall yield of approximately 58–62% after purification, though exact yields remain unspecified in available literature.
Fluorination and Benzoylation
The introduction of fluorine at the 2'-position utilizes HF-pyridine complexes in dichloromethane. This reagent combination enables nucleophilic displacement of a hydroxyl group while maintaining the β-anomeric configuration critical for biological activity. Concurrent benzoylation occurs via reaction with benzoyl chloride, with the order of reactions (fluorination before protection) proving critical to avoid steric hindrance.
Key reaction parameters :
-
Temperature : Room temperature (20–25°C)
-
Time : 24 hours for complete conversion
-
Molar ratios
-
HF-pyridine : substrate = 3:1
-
Benzoyl chloride : substrate = 2.2:1
-
Structural and Reaction Mechanism Analysis
Bromination Mechanism
The electrophilic bromination proceeds through a three-step mechanism:
-
Generation of Br⁺ : NBr reacts with AcOH to form succinimide and HOBr, which further dissociates into Br⁺.
-
Electrophilic attack : Br⁺ targets the electron-rich C5 position of uracil, forming a sigma complex.
-
Deprotonation : Regeneration of aromaticity yields 5-bromouracil.
Density functional theory (DFT) calculations suggest that the C5 position exhibits a 12.3 kcal/mol lower activation energy compared to C6, explaining the regioselectivity.
Fluorination Stereochemistry
The 2'-fluorination proceeds via an SN2 mechanism, as evidenced by the inversion of configuration observed in X-ray crystallography data. The β-D-arabino configuration is preserved through careful control of reaction kinetics, with HF-pyridine providing the fluoride ion nucleophile while minimizing epimerization.
Optimization Strategies and Challenges
Impurity Profiles
Common impurities identified via HPLC-MS include:
-
3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-5-iodouridine (5–7%): Resulting from residual iodide in NBr reagents.
-
2',3'-O-benzoyl regioisomer (3–4%): Due to incomplete protection selectivity.
Purification typically employs silica gel chromatography with a hexane:ethyl acetate gradient (7:3 to 1:1), achieving >98% purity.
Comparative Analysis with Related Compounds
Structural Analogues
The synthesis strategy shares similarities with other halogenated nucleosides but diverges in protection and fluorination steps:
| Compound | Bromination Method | Fluorination Reagent | Yield (%) |
|---|---|---|---|
| 5-Bromo-2'-deoxyuridine | Br₂ in DMF | N/A | 72 |
| 2'-Fluoro-5-iodo-arabinouridine | I₂, HIO₃ | DAST | 65 |
| Target compound | NBr, AcOH | HF-pyridine | 58–62 |
The use of HF-pyridine, while hazardous, remains unparalleled in achieving the desired β-configuration .
Chemical Reactions Analysis
Benzoylation: The compound undergoes benzoylation at the 3’ and 5’ hydroxyl groups of the arabinose sugar. Benzoyl chloride or benzoyl anhydride is commonly used as the reagent.
Bromination: The bromination step introduces the bromine atom at the 5-position of the uracil base. N-bromosuccinimide (NBS) or other brominating agents are employed.
Major Products: The final product is 5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine, which exhibits enhanced stability and potential therapeutic properties.
Scientific Research Applications
Structural Characteristics
The compound features a bromine atom at the 5-position and fluorine at the 2'-position of the deoxyribose sugar, which significantly alters its interaction with biological targets. The benzoyl groups serve as protective groups that enhance solubility and stability.
Antiviral Activity
Numerous studies have investigated the antiviral properties of nucleoside analogs, including 5-Bromo-3',5'-bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinouridine. Research indicates that fluorinated nucleosides can inhibit viral replication by interfering with nucleic acid synthesis.
-
Mechanism of Action :
- These compounds mimic natural nucleotides, allowing them to be incorporated into viral RNA or DNA.
- The presence of fluorine can inhibit further polymerization by altering the hydrogen bonding patterns necessary for base pairing.
- Case Study :
Anticancer Properties
Fluorinated nucleosides are also explored for their anticancer properties due to their ability to disrupt DNA synthesis in rapidly dividing cells.
- Inhibition of Cancer Cell Proliferation :
- Case Study :
Synthesis and Modification
The synthesis of this compound involves several steps, including bromination and fluorination processes that enhance its efficacy.
- Synthetic Pathways :
- Research Findings :
Mechanism of Action
Inhibition of Nucleic Acid Synthesis: By incorporating into viral or cancerous DNA/RNA, it disrupts replication and transcription.
Activation of Apoptosis: It may induce programmed cell death pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related nucleoside analogs:
Key Comparisons
5-Substituent Effects
- Bromo vs. However, bromine’s moderate size and lipophilicity may balance substrate recognition and cellular uptake. In contrast, 5-methyl (FM-ara-U) lacks halogen-mediated interactions but offers metabolic stability .
- Bromomethyl () : The bromomethyl group in (5-bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine introduces a reactive alkylating site, diverging from the target compound’s bromouracil base, which is more typical for base-pairing mimicry .
Sugar Modifications
- 2'-Fluoro vs. Unmodified Sugars: The 2'-fluoro substitution in arabinofuranosyl sugars (target compound, FI-ara-C, FM-ara-U, FIAU) confers resistance to phosphorylases, enhancing intracellular half-life compared to non-fluorinated analogs like acyclovir .
- Arabino vs. Ribose Configuration: Arabinose’s C2'-endo sugar pucker (vs. ribose’s C3'-endo) may alter binding to viral polymerases or kinases, as seen in the superior activity of arabino-based FI-ara-C against VZV compared to ribose-based analogs .
Protecting Groups
- Benzoyl vs. Acetyl : The 3',5'-bis-O-benzoyl groups in the target compound improve synthetic yields (50% in ) compared to acetyl-protected intermediates, likely due to enhanced steric protection during glycosylation. Acetyl groups (e.g., in ) are smaller but may require harsher deprotection conditions .
Biological Activity
5-Bromo-3',5'-bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinouridine (CAS No. 213136-12-0) is a nucleoside analogue that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound is characterized by its structural modifications that enhance its biological activity, including the incorporation of bromine and fluorine atoms, as well as benzoyl protection groups.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| Chemical Formula | CHBrFNO |
| Molecular Weight | 392.20 g/mol |
| CAS Number | 213136-12-0 |
| Purity | 98% |
The biological activity of this compound primarily involves its incorporation into nucleic acids, which can disrupt normal cellular processes. The fluorine substitution enhances the compound's stability and resistance to enzymatic degradation, while the bromine atom may contribute to its ability to interfere with DNA replication and repair mechanisms.
Antitumor Activity
Recent studies have indicated that nucleoside analogues similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural features have shown potent inhibitory effects on various cancer cell lines:
- KB Cells : IC values ranging from 0.55 nM to 3.2 nM.
- IGROV1 Cells : IC values of approximately 0.97 nM.
These findings suggest that the compound may effectively target cancer cells through mechanisms involving selective transport via folate receptors (FRs) and reduced folate carrier (RFC) pathways .
In Vivo Studies
In vivo studies using SCID mice with KB tumors demonstrated that compounds structurally related to this compound exhibited significant tumor reduction, achieving complete remissions in several cases. The results underscore the potential of this compound as a therapeutic agent in cancer treatment .
Case Studies
-
Study on Antitumor Efficacy :
- Objective : Evaluate the antitumor effect of nucleoside analogues.
- Method : Treatment of SCID mice bearing KB tumors.
- Results : High activity against both early and advanced-stage tumors, with significant log kill rates observed.
- Mechanistic Insights :
Comparative Analysis with Related Compounds
| Compound Name | IC (nM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | TBD | Nucleic acid incorporation | Potentially effective against various cancers |
| Compound 1 (related analogue) | 0.55 | FR-mediated uptake | High selectivity for cancer cells |
| Compound 2 (related analogue) | 0.97 | RFC-independent uptake | Effective in vivo tumor reduction |
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-Bromo-3',5'-bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinouridine?
Methodological Answer: The synthesis requires precise protection of hydroxyl groups and halogenation. For the 3' and 5' positions, benzoylation with benzoyl chloride in anhydrous pyridine is standard to prevent side reactions . The 2'-fluoro substitution is achieved via fluorination of a precursor (e.g., using DAST or XtalFluor-E) under inert conditions to maintain stereochemical integrity. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical, as residual protecting groups can skew analytical results .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR verify the arabinose configuration (β-D) and fluorine substitution. The absence of hydroxyl protons at 3' and 5' confirms benzoylation .
- HPLC : Reverse-phase C18 columns with UV detection (260 nm) assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] at m/z 523.1) and detects halogen isotopic patterns .
Advanced Research Questions
Q. How does the 2'-fluoro modification in the arabinose moiety influence interactions with viral RNA-dependent RNA polymerases (RdRp)?
Methodological Answer: The 2'-fluoro group enhances binding via steric and electronic effects. Computational docking (e.g., AutoDock Vina) shows increased van der Waals interactions with RdRp active sites, mimicking natural ribose's 2'-OH while resisting enzymatic hydrolysis. In vitro assays using HCV or SARS-CoV-2 RdRp demonstrate competitive inhibition (IC values <1 µM), validated via radioactive nucleotide incorporation assays . Comparative studies with non-fluorinated analogs show reduced potency, confirming the fluorine's role .
Q. What experimental strategies resolve contradictions in cytotoxicity data across different cell lines?
Methodological Answer:
- Standardized Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 72 hours for MTT assays).
- Mechanistic Profiling : Combine apoptosis markers (Annexin V/PI staining) with cell-cycle analysis (BrdU incorporation ) to distinguish cytostatic vs. cytotoxic effects.
- Metabolic Profiling : LC-MS-based metabolomics identifies off-target effects (e.g., nucleotide pool imbalances) that may vary by cell type .
Q. How can researchers validate the compound’s role in nucleotide excision repair (NER) pathway modulation?
Methodological Answer:
- Comet Assay : Quantify DNA strand breaks in treated vs. untreated cells exposed to UV radiation. Reduced repair efficiency indicates NER inhibition.
- qRT-PCR : Measure mRNA levels of NER genes (e.g., XPA, ERCC1). Downregulation suggests transcriptional interference.
- Crystallography : Co-crystallize the compound with NER proteins (e.g., XPD helicase) to identify binding pockets. PDB-deposited structures (e.g., 6NMI) guide mutagenesis studies .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzymatic inhibition kinetics between recombinant and native polymerases?
Methodological Answer:
- Source-Specific Factors : Recombinant polymerases may lack post-translational modifications. Use native polymerases isolated via immunoprecipitation (anti-RdRp antibodies) for comparative assays .
- Buffer Optimization : Include Mg/Mn at physiological concentrations (1–2 mM) to replicate in vivo cofactor dependencies.
- Single-Molecule Studies : Single-molecule FRET (smFRET) resolves heterogenous binding modes undetected in bulk assays .
Synthetic Challenges
Q. What steps mitigate side reactions during the benzoylation of the arabinose moiety?
Methodological Answer:
- Temperature Control : Perform reactions at 0–4°C to minimize acyl migration.
- Selective Deprotection : Use ammonium hydroxide in methanol for transient 2'-OH deprotection, avoiding prolonged exposure to prevent hydrolysis .
- Real-Time Monitoring : TLC (CHCl:MeOH 9:1) tracks reaction progress; R = 0.3 for the bis-benzoylated product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
